

## Emprumapimod Hydrochloride: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                            |           |
|----------------------|----------------------------|-----------|
| Compound Name:       | Emprumapimod hydrochloride |           |
| Cat. No.:            | B15573614                  | Get Quote |

For Research Use Only. Not for human or veterinary use.

### Introduction

**Emprumapimod hydrochloride**, also known as PF-07265803 and formerly as ARRY-797, is a potent and selective, orally active inhibitor of p38 mitogen-activated protein kinase alpha (p38α MAPK).[1] It has been investigated for its therapeutic potential in conditions such as dilated cardiomyopathy, particularly that associated with lamin A/C gene mutations, and acute inflammatory pain.[1] This technical guide provides an in-depth overview of the chemical structure, properties, and biological activity of **Emprumapimod hydrochloride**, intended for researchers, scientists, and drug development professionals.

## **Chemical Structure and Properties**

**Emprumapimod hydrochloride** is the hydrochloride salt of Emprumapimod. The chemical and physical properties of both the free base and the hydrochloride salt are summarized below.

Table 1: Chemical Identifiers of Emprumapimod



| Identifier        | Value                                                                                                                       |  |
|-------------------|-----------------------------------------------------------------------------------------------------------------------------|--|
| IUPAC Name        | N-[(2S)-1-amino-4-(dimethylamino)-1-oxobutan-<br>2-yl]-5-(2,4-difluorophenoxy)-1-(2-<br>methylpropyl)indazole-6-carboxamide |  |
| SMILES            | CC(C)CN1C2=CC(=C(C=C2C=N1)OC3=C(C=C<br>(C=C3)F)F)C(=O)NINVALID-LINKC(=O)N                                                   |  |
| InChI Key         | JOOOJNJPZINWHM-IBGZPJMESA-N                                                                                                 |  |
| Molecular Formula | C24H29F2N5O3                                                                                                                |  |
| CAS Number        | 765914-60-1                                                                                                                 |  |

Table 2: Physicochemical Properties of Emprumapimod and its Hydrochloride Salt



| Property                                                                                        | Emprumapimod                    | Emprumapimod<br>Hydrochloride |
|-------------------------------------------------------------------------------------------------|---------------------------------|-------------------------------|
| Molecular Weight                                                                                | 473.52 g/mol                    | 509.98 g/mol                  |
| Appearance                                                                                      | White to off-white solid powder | Solid                         |
| pKa (Strongest Acidic)                                                                          | 13.71                           | Not Available                 |
| pKa (Strongest Basic)                                                                           | 9.11                            | Not Available                 |
| LogP                                                                                            | 3.2                             | Not Available                 |
| Polar Surface Area                                                                              | 102 Ų                           | Not Available                 |
| Hydrogen Bond Donors                                                                            | 2                               | Not Available                 |
| Hydrogen Bond Acceptors                                                                         | 7                               | Not Available                 |
| Rotatable Bonds                                                                                 | 10                              | Not Available                 |
| Solubility                                                                                      | DMSO: 100 mg/mL (211.18 mM)     | Not Available                 |
| In vivo formulation 1: ≥ 2.5<br>mg/mL in 10% DMSO + 40%<br>PEG300 + 5% Tween-80 +<br>45% saline |                                 |                               |
| In vivo formulation 2: ≥ 2.5<br>mg/mL in 10% DMSO + 90%<br>(20% SBE-β-CD in saline)             | <del>-</del>                    |                               |
| In vivo formulation 3: ≥ 2.5<br>mg/mL in 10% DMSO + 90%<br>corn oil                             | _                               |                               |

# Mechanism of Action: Inhibition of p38α MAPK Signaling

Emprumapimod is a selective inhibitor of p38 $\alpha$  MAPK, a key enzyme in a signaling cascade that responds to cellular stress and inflammatory cytokines. The p38 MAPK pathway plays a



crucial role in regulating the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF- $\alpha$ ). By inhibiting p38 $\alpha$ , Emprumapimod can effectively block these inflammatory responses.



Click to download full resolution via product page

Figure 1: Simplified p38α MAPK Signaling Pathway and the inhibitory action of **Emprumapimod hydrochloride**.

## **Preclinical Research and Experimental Protocols**

**Emprumapimod hydrochloride** has been evaluated in several key preclinical studies to determine its efficacy in models of inflammation and cardiomyopathy. The detailed



experimental protocols from these studies are crucial for reproducibility and further research.

### In Vitro Inhibition of LPS-Induced IL-6 Production

A foundational study demonstrated Emprumapimod's potent anti-inflammatory effects in a cellular model.

### Experimental Protocol:

- Cell Line: RPMI-8226 human multiple myeloma cells.
- Stimulus: Lipopolysaccharide (LPS).
- Treatment: Cells were treated with varying concentrations of Emprumapimod.
- Endpoint: The concentration of Interleukin-6 (IL-6) in the cell culture supernatant was measured.
- Key Finding: Emprumapimod hydrochloride inhibited LPS-induced IL-6 production with an IC50 of 100 pM.[1]





Click to download full resolution via product page

Figure 2: Workflow for in vitro assessment of Emprumapimod's effect on IL-6 production.



### In Vivo Efficacy in a Multiple Myeloma Xenograft Model

The anti-tumor activity of Emprumapimod was assessed in an in vivo model.

### Experimental Protocol:

- Animal Model: SCID-beige mice.
- Tumor Model: Subcutaneous xenografts of RPMI-8226 cells.
- Treatment: **Emprumapimod hydrochloride** administered orally (p.o.) at a dose of 30 mg/kg.
- Endpoints:
  - Inhibition of IL-6 and TNF-α expression.
  - Inhibition of p38 phosphorylation in tumor xenografts.
  - Inhibition of tumor growth.
- Key Findings: Oral administration of Emprumapimod hydrochloride resulted in a 91% inhibition of IL-6, a 95% inhibition of TNF-α, and a 72% inhibition of tumor growth.[1]

## Prevention of Left Ventricular Dilatation in a Mouse Model of Dilated Cardiomyopathy

Emprumapimod's potential for treating dilated cardiomyopathy was investigated in a relevant genetic mouse model.

### Experimental Protocol:

- Animal Model: LmnaH222P/H222P mice, a model for dilated cardiomyopathy caused by a lamin A/C gene mutation.
- Treatment: **Emprumapimod hydrochloride** administered orally (p.o.) at a dose of 30 mg/kg, twice daily for 4 weeks, starting at 16 weeks of age.
- Endpoints:



- Left ventricular (LV) dilatation.
- Fractional shortening (FS).
- Key Finding: Treatment with Emprumapimod hydrochloride prevented left ventricular dilatation and the deterioration of fractional shortening in the LmnaH222P/H222P mice.

### **Clinical Development**

**Emprumapimod hydrochloride** has been evaluated in clinical trials for the treatment of dilated cardiomyopathy.

Phase 3 Clinical Trial (NCT03439514)

- Title: A Phase 3, Multinational, Randomized, Placebo-controlled Study of ARRY-371797 (PF-07265803) in Patients With Symptomatic Dilated Cardiomyopathy Due to a Lamin A/C Gene Mutation (REALM-DCM).
- Study Design: This was a randomized, double-blind, placebo-controlled study.
- Patient Population: Patients with symptomatic dilated cardiomyopathy due to a mutation in the lamin A/C gene.
- Intervention: ARRY-371797 (Emprumapimod) 400 mg twice daily or a matching placebo.
- Primary Outcome: Change from baseline in the 6-minute walk test distance at week 24.
- Status: The trial was terminated due to futility based on a planned interim analysis.

### Conclusion

**Emprumapimod hydrochloride** is a potent and selective p38α MAPK inhibitor with demonstrated preclinical efficacy in models of inflammation and dilated cardiomyopathy. While its clinical development for dilated cardiomyopathy was halted, the extensive preclinical data and its well-characterized mechanism of action make it a valuable tool for researchers investigating the role of the p38 MAPK signaling pathway in various disease processes. The detailed protocols and data presented in this guide are intended to support and facilitate further scientific inquiry into this compound.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. ClinicalTrials.gov [clinicaltrials.gov]
- To cite this document: BenchChem. [Emprumapimod Hydrochloride: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15573614#emprumapimod-hydrochloride-chemical-structure-and-properties]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com